![molecular formula C24H20ClNO5S B2459368 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-36-8](/img/structure/B2459368.png)
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
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Description
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as CMQ, is a quinoline-based compound that has gained attention in scientific research due to its potential applications in various fields. CMQ has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1[(4-methoxyphenyl)methyl]quinolin-4-one often involves the synthesis of complex quinoline derivatives. For instance, a study detailed the synthesis of 11-aminosubstituted quinolin-4-ones, showcasing methods to create benzo analogues of lucanthone through condensation and cyclodehydration processes (Croisy-Delcey et al., 1991). Another example is the synthesis of metabolites related to quinoline carboxylates, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxyls in Friedel–Crafts reactions (Mizuno et al., 2006).
Biological Activity
Several studies have explored the biological activities of quinoline derivatives, revealing potential antimicrobial and anticancer properties. A research effort synthesized quinoxaline sulfonamides and evaluated their antibacterial activities, presenting a new method for producing these compounds with significant yields and testing them against various bacterial strains (Alavi et al., 2017). Another study focused on the anticancer activity of quinolin-4-one analogs, identifying compounds with potent inhibitory effects against specific cancer cell lines, suggesting a different mechanism of action from conventional antimitotic agents (Chen et al., 2011).
Molecular Docking and Theoretical Studies
Research has also delved into the theoretical aspects, including molecular docking studies and crystal structure analysis. For instance, a study provided insights into the crystal structure and theoretical investigations of a sulfonamide compound, examining its supramolecular interactions and potential as a cancer inhibitor through quantum chemical calculations and molecular docking (Kamaraj et al., 2021). Another example involved docking studies and crystallographic analysis of tetrazole derivatives, assessing their orientations and interactions within the active site of an enzyme, which could inform the development of COX-2 inhibitors (Al-Hourani et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-18-7-3-16(4-8-18)14-26-15-23(32(28,29)20-10-5-17(25)6-11-20)24(27)21-13-19(31-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSWOLCGQGZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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